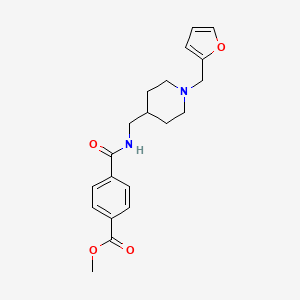

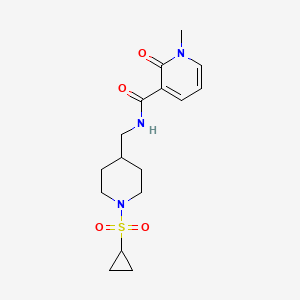

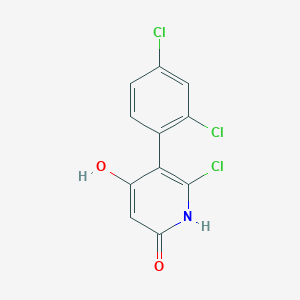

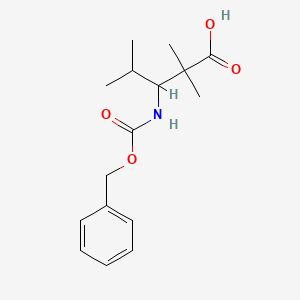

![molecular formula C19H22N6O3 B2574216 N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 797809-79-1](/img/structure/B2574216.png)

N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

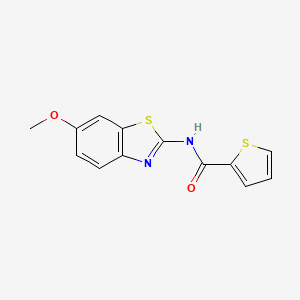

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a methoxyphenyl group, a morpholine ring, and a triazine ring with two amine groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, triazine-based diamine monomers have been synthesized for the production of polyimides . Additionally, amides and esters containing furan rings have been synthesized under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Fourier transform infrared (FT-IR) could be used for chemical structural characterization .Chemical Reactions Analysis

The compound’s reactivity would likely depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions have been used with organoboron reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the presence of various functional groups. For example, similar polyimides have shown excellent solubility in polar aprotic solvents and good thermal stability .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of related compounds involves the transformation of furan-2-carbohydrazide into several derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, further leading to compounds with potential antimicrobial activities. These compounds are synthesized through a series of steps and characterized by various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral studies to confirm their structures (Başoğlu et al., 2013).

Antimicrobial Applications

Several studies focus on the antimicrobial properties of such compounds. For instance, derivatives synthesized from furan-2-carbohydrazide showed activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013). Another study on 1,2,4-triazole derivatives highlighted their synthesis and antimicrobial activities, showing that some compounds possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).

Antituberculosis Activity

Compounds synthesized from N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and similar derivatives were investigated for their in vitro anti-tuberculosis activities. The structures of these derivatives were confirmed through spectroscopic techniques and density functional theory (DFT), compared with X-ray diffraction values, and some showed promising results against tuberculosis (Bai et al., 2011).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, in the case of polyimides synthesized from similar triazine-based diamines, a two-step route involving ring-opening polymerization to form poly(amic acid)s (PAAs) and further thermal imidization to obtain the polyimides has been reported .

Orientations Futures

Propriétés

IUPAC Name |

4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-26-15-6-4-14(5-7-15)21-18-22-17(20-13-16-3-2-10-28-16)23-19(24-18)25-8-11-27-12-9-25/h2-7,10H,8-9,11-13H2,1H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHXWFSFPPXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2574133.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)

![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)

![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B2574152.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2574155.png)

![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)